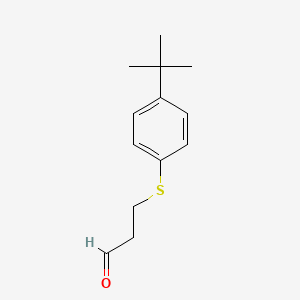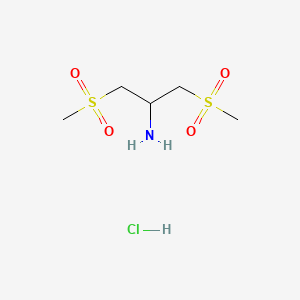
Rel-(1R,2R)-1-(aminomethyl)-2-(methylsulfonyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylic acid: is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique cyclopropane ring structure, which imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. Common synthetic routes include:
Cyclopropanation: Starting from alkenes, cyclopropanation can be achieved using reagents like diazomethane or Simmons-Smith reagents.
Functional Group Modification: Introduction of the aminomethyl and methanesulfonyl groups can be accomplished through nucleophilic substitution reactions and sulfonation reactions, respectively.
Industrial Production Methods
Industrial production methods for this compound often involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and catalytic processes are employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
rac-(1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which rac-(1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring structure allows for unique binding interactions, influencing the activity of the target molecules. Pathways involved may include enzyme inhibition or activation, receptor modulation, and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(1R,2R)-2-aminocyclohexanecarboxylic acid
- (1R,2R)-2-(aminomethyl)cyclopropanecarboxylic acid
Uniqueness
rac-(1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylic acid is unique due to its specific functional groups and chiral cyclopropane ring, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C6H11NO4S |
|---|---|
Peso molecular |
193.22 g/mol |
Nombre IUPAC |
(1R,2R)-1-(aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO4S/c1-12(10,11)4-2-6(4,3-7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-,6+/m1/s1 |
Clave InChI |
GQIVHYYLGOFGOD-XINAWCOVSA-N |
SMILES isomérico |
CS(=O)(=O)[C@@H]1C[C@@]1(CN)C(=O)O |
SMILES canónico |
CS(=O)(=O)C1CC1(CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-isopropyl-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13630750.png)

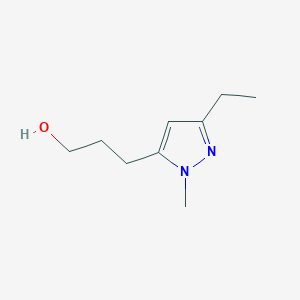
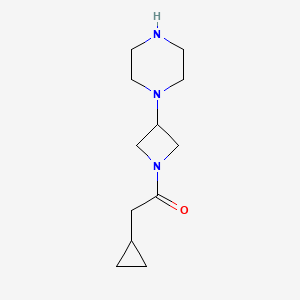
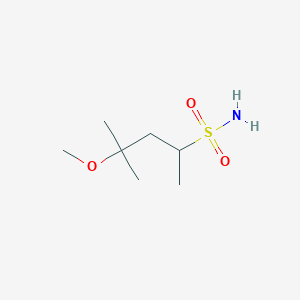
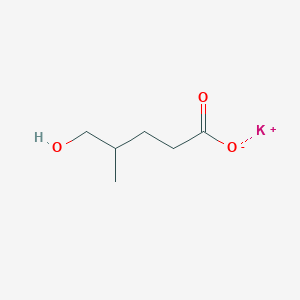
![1-(3-{5-[1-(2-methoxy-5-methylphenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13630810.png)



